molecular formula C16H21BN2O2S B6338291 2-(Benzylamino)thiazole-5-boronic acid pinacol ester CAS No. 2096336-86-4

2-(Benzylamino)thiazole-5-boronic acid pinacol ester

Cat. No.: B6338291
CAS No.: 2096336-86-4
M. Wt: 316.2 g/mol
InChI Key: JDTYYFSZUBJXKQ-UHFFFAOYSA-N
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Description

2-(Benzylamino)thiazole-5-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a benzylamino group, and a boronic acid pinacol ester moiety. It is commonly used in Suzuki–Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)thiazole-5-boronic acid pinacol ester typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions, where a benzylamine reacts with a suitable leaving group on the thiazole ring.

    Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester. This can be achieved by reacting the thiazole derivative with a boronic acid reagent in the presence of a base and pinacol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)thiazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, producing biaryl or styrene derivatives.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, resulting in the formation of the corresponding hydrocarbon.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH).

    Oxidation: Oxidizing agents (e.g., H2O2, NaBO3).

Major Products Formed

    Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.

    Protodeboronation: Corresponding hydrocarbons.

    Oxidation: Alcohols or ketones.

Scientific Research Applications

2-(Benzylamino)thiazole-5-boronic acid pinacol ester has diverse applications in scientific research:

    Chemistry: It is widely used in organic synthesis for constructing complex molecules through Suzuki–Miyaura coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It serves as a building block for developing pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)thiazole-5-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The reaction mechanism includes:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.

    Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparison with Similar Compounds

2-(Benzylamino)thiazole-5-boronic acid pinacol ester can be compared with other boronic esters and thiazole derivatives:

    Thiazole-5-boronic acid pinacol ester: Similar structure but lacks the benzylamino group, making it less versatile in certain synthetic applications.

    2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Contains a benzothiadiazole ring, offering different electronic properties and reactivity.

    2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Features an isopropyl and methyl group, providing different steric and electronic effects.

Properties

IUPAC Name

N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2S/c1-15(2)16(3,4)21-17(20-15)13-11-19-14(22-13)18-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTYYFSZUBJXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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